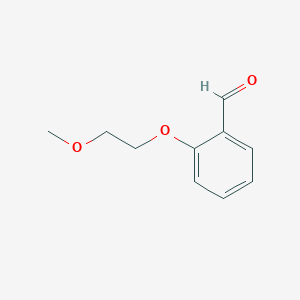

2-(2-Methoxyethoxy)benzaldehyde

Overview

Description

2-(2-Methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-(2-methoxyethoxy) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: 2-(2-Methoxyethoxy)benzoic acid.

Reduction: 2-(2-Methoxyethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in redox reactions, which can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Ethoxyethoxy)benzaldehyde

- 2-(2-Methoxyethoxy)benzoic acid

- 2-(2-Methoxyethoxy)benzyl alcohol

Uniqueness

2-(2-Methoxyethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyethoxy group enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable compound for diverse applications in research and industry .

Biological Activity

2-(2-Methoxyethoxy)benzaldehyde, also known as a benzaldehyde derivative, is a compound with potential biological activity that has garnered attention in recent research. This article explores the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antibacterial effects of benzaldehyde against Staphylococcus aureus and other bacterial strains. While the minimum inhibitory concentration (MIC) for benzaldehyde was found to be high (≥ 1024 μg/mL), it was noted that combinations with antibiotics such as norfloxacin significantly reduced the MIC, suggesting a synergistic effect that enhances antibacterial efficacy .

| Compound | Bacterial Strain | MIC (μg/mL) | Effect |

|---|---|---|---|

| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | No significant activity |

| Benzaldehyde + Norfloxacin | Staphylococcus aureus | 128 | Synergistic enhancement |

This indicates that while this compound alone may not be highly effective, its potential to enhance the activity of existing antibiotics could be valuable in therapeutic applications.

Cytotoxicity and Safety

The cytotoxic effects of benzaldehyde derivatives have also been explored. In studies involving Drosophila melanogaster, benzaldehyde demonstrated toxic effects at certain concentrations, raising concerns about its safety profile when used in therapeutic contexts .

The mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to increased permeability and enhanced antibiotic uptake . The presence of the methoxy group in its structure may also contribute to its interaction with biological targets.

Study on Antimicrobial Modulation

A significant study highlighted the role of benzaldehyde derivatives in modulating antibiotic activity. In this research, benzaldehyde was shown to reduce the MIC of fluoroquinolones, indicating its potential as an adjuvant in antibiotic therapy . This finding is particularly relevant for treating resistant strains of bacteria.

Vibrational Dynamics Analysis

Recent investigations into the vibrational dynamics of related benzaldehyde derivatives using Density Functional Theory (DFT) have provided insights into their structural properties and stability . Understanding these dynamics can help elucidate how structural variations influence biological activity.

Q & A

Q. Basic: What are the established synthetic methodologies for 2-(2-Methoxyethoxy)benzaldehyde, and how can reaction parameters influence yield and purity?

Answer:

The synthesis of this compound derivatives typically involves etherification or condensation reactions . For example:

- Nucleophilic substitution : Reacting hydroxybenzaldehydes with chloroethyl ethers in polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂) .

- PEGylation : Introducing polyethylene glycol (PEG) chains via Mitsunobu reactions or direct alkylation, as demonstrated in the synthesis of 3,5-dimethoxy-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde (83.6% yield using ethyl acetate for purification) .

Key Parameters:

| Parameter | Optimization Strategy | Impact on Yield/Purity |

|---|---|---|

| Solvent | High-polarity solvents (DMF, DMSO) enhance nucleophilicity; toluene for condensations | Reduces side reactions |

| Catalyst | K₂CO₃ or NaH for deprotonation; p-TsOH for acid-catalyzed condensations | Accelerates etherification |

| Temperature | 80–100°C for substitutions; reflux for condensations | Balances kinetics/stability |

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹³C NMR : Diagnostic peaks include the aldehyde carbon (δ ~191 ppm) and methoxy/ethoxy carbons (δ 55–71 ppm) .

- IR Spectroscopy : Stretching vibrations for aldehyde (ν ~1700 cm⁻¹) and ether C–O (ν ~1100 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings: 78.31°) and weak interactions (C–H···O bonds: 2.8–3.1 Å) .

Table: Key Spectral Markers

| Technique | Diagnostic Feature | Example Data |

|---|---|---|

| ¹³C NMR | Aldehyde carbon | δ 191.32 |

| X-ray | Intermolecular CH-π interactions | 3.139 Å |

Q. Advanced: How can computational methods resolve contradictions in crystallographic data for derivatives?

Answer:

Discrepancies in crystallographic data (e.g., polymorphism, hydrogen-bonding patterns) require:

- High-Resolution Diffraction : Resolve atomic positions (≤0.8 Å resolution) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 18% contribution from C–H···O bonds) .

- Molecular Dynamics (MD) Simulations : Predict dominant packing motifs under varying solvents (e.g., EtOH vs. CHCl₃) .

Case Study : Weak hydrogen bonds (C9–H9B···O1: 2.827 Å) and CH-π interactions in dialdehydes were validated using redundant crystallization trials and DFT calculations .

Q. Advanced: What role does this compound play in stabilizing metallic nanoparticles?

Answer:

The ether-oxygen lone pairs and aldehyde group enable this compound to act as a capping ligand for nanoparticles:

- Cu/Cu₂O Nanoparticles : Ligand coordinates via aldehyde oxygen, preventing aggregation in aqueous media .

- Optimization Parameters :

- pH : Neutral to slightly basic (avoids aldehyde protonation).

- Ligand/Nanoparticle Ratio : Excess ligand (5:1) ensures monolayer coverage .

Table: Application in Nanoparticle Synthesis

| Nanoparticle Type | Ligand Function | Stabilization Mechanism |

|---|---|---|

| Cu₂O | Surface passivation | Ether-oxygen coordination to Cu⁺ |

Q. Methodological: What safety protocols are critical for handling this compound?

Answer:

Based on SDS guidelines:

- Personal Protection : Nitrile gloves (inspected pre-use), chemical-resistant suits, and eye protection .

- Ventilation : Use fume hoods to limit inhalation; ensure eyewash stations and safety showers are accessible .

- Spill Management : Absorb with dry sand/chemical-resistant materials; avoid drainage contamination .

Properties

IUPAC Name |

2-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJRAXOBGTWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460454 | |

| Record name | 2-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92637-96-2 | |

| Record name | 2-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.